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  • Product: 2-Fluoro-7-chlorophenazine
  • CAS: 1346682-89-0

Core Science & Biosynthesis

Foundational

2-Fluoro-7-chlorophenazine chemical structure and properties

An In-Depth Technical Guide to 2-Fluoro-7-chlorophenazine: Structure, Properties, and Synthesis Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2-Fluoro-7-chlorophenaz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-7-chlorophenazine: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Fluoro-7-chlorophenazine, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer valuable insights for scientific professionals.

Core Molecular Identity

2-Fluoro-7-chlorophenazine is a disubstituted derivative of phenazine, a dibenzo-annulated pyrazine.[1] The core structure consists of a planar tricyclic system with nitrogen atoms at positions 5 and 10. The substituents, a fluorine atom at position 2 and a chlorine atom at position 7, are expected to significantly influence the molecule's electronic properties and biological activity.

Chemical Structure:

A 2D representation of the 2-Fluoro-7-chlorophenazine molecule.

Physicochemical Properties

PropertyPredicted Value/InformationRationale & Supporting Data
Molecular Formula C₁₂H₆ClFN₂[2]Based on the chemical structure.
Molecular Weight 232.64 g/mol [3]Calculated from the atomic weights of the constituent elements.
Appearance Yellow to brown crystalline powderPhenazine and its derivatives are typically colored crystalline solids.[1]
Melting Point > 200 °CThe parent phenazine has a melting point of 174-177 °C.[1] Halogenation and the increased molecular weight are expected to increase the melting point due to stronger intermolecular forces.
Boiling Point > 360 °CPhenazine has a boiling point of approximately 357 °C.[1] The substituted derivative will have a higher boiling point.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.The phenazine core is hydrophobic.[1] Halogen substituents will further decrease aqueous solubility.
pKa Weakly basicThe nitrogen atoms in the phenazine ring are weakly basic.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of 2-Fluoro-7-chlorophenazine is the condensation reaction of a substituted o-phenylenediamine with a substituted o-benzoquinone, a common and versatile route for preparing phenazine derivatives.[4]

Proposed Reaction Scheme:

4-Fluoro-1,2-phenylenediamine reacts with 4-chloro-1,2-benzoquinone to yield 2-Fluoro-7-chlorophenazine.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 4-Fluoro-1,2-phenylenediamine C Solvent: Ethanol or Acetic Acid A->C Dissolve B 4-Chloro-1,2-benzoquinone B->C Add D Catalyst: (Optional) Mild Acid C->D React E 2-Fluoro-7-chlorophenazine D->E Formation

A conceptual workflow for the synthesis of 2-Fluoro-7-chlorophenazine.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Dissolve equimolar amounts of 4-Fluoro-1,2-phenylenediamine and 4-chloro-1,2-benzoquinone in a suitable solvent such as ethanol or glacial acetic acid. The choice of solvent is critical as it must solubilize both reactants and facilitate the condensation reaction. Acetic acid can also act as a catalyst.

  • Reaction Execution:

    • The reaction mixture is stirred at room temperature or gently heated (50-80 °C) to promote the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and subsequent oxidative cyclization to form the phenazine ring.

  • Product Isolation and Purification:

    • Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is then washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and soluble impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Self-Validating System:

The purity and identity of the synthesized 2-Fluoro-7-chlorophenazine should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point of the purified compound should also be determined and should have a narrow range.

Spectroscopic Characterization (Predicted)

SpectroscopyPredicted FeaturesRationale
¹H NMR Aromatic protons will appear as a series of doublets and doublets of doublets in the downfield region (typically 7.5-8.5 ppm). The coupling constants will be indicative of the substitution pattern.The electron-withdrawing nature of the phenazine ring system and the halogen substituents will deshield the aromatic protons.
¹³C NMR Aromatic carbons will resonate in the range of 110-150 ppm. The carbons directly attached to the nitrogen, fluorine, and chlorine atoms will show characteristic chemical shifts.The chemical shifts will be influenced by the electronegativity of the heteroatoms and halogens.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z 232, with a characteristic M+2 peak at m/z 234 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.The isotopic abundance of ³⁵Cl and ³⁷Cl is approximately 3:1.
Infrared (IR) Spectroscopy Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹) are expected.These vibrational frequencies are characteristic of the functional groups present in the molecule.

Potential Applications and Future Directions

Phenazine derivatives are a well-established class of compounds with a broad spectrum of biological activities and applications in materials science.[7][8]

  • Medicinal Chemistry: Many phenazine-containing compounds exhibit antimicrobial, antifungal, and antitumor properties.[9] The presence of halogen atoms in 2-Fluoro-7-chlorophenazine may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved pharmacological activity. Further research into its biological properties is warranted.

  • Materials Science: The planar, electron-deficient phenazine core makes it a candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9] The halogen substituents can be used to tune the electronic properties and solid-state packing of the material.

  • Chemical Sensing: The fluorescence of some phenazine derivatives is sensitive to their environment, making them potential candidates for chemosensors.[10]

Safety and Handling

Specific toxicity data for 2-Fluoro-7-chlorophenazine is not available. However, as with any novel chemical compound, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Fluoro-7-chlorophenazine is a halogenated phenazine derivative with significant potential for applications in both medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its core structure, predicted properties, a plausible synthetic route, and expected spectroscopic characteristics. Further experimental investigation is necessary to fully elucidate the properties and potential of this promising compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2725, (+-)-Chlorpheniramine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101549095, 2-Fluoro-7-chlorophenazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7088, 2-Chlorophenothiazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 345310, 2-Chlorophenazine. [Link]

  • Pluta, K., et al. "Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity." The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. "Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives." Molecules. [Link]

  • Kaur, M., et al. "Synthetic routes for phenazines: an overview." Semantic Scholar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281068, Chlorpheniramine Maleate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8231, Chloropheniramine maleate. [Link]

  • Wikipedia. Phenazine. [Link]

  • Nycz, J. E., et al. "Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation." Molecules. [Link]

  • Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Ghorai, S., et al. "Visible-Light-Mediated Synthesis of Substituted Phenazine and Phenoxazinone Using Eosin Y as a Photoredox Catalyst." Organic Letters. [Link]

  • SciSpace. Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors for. [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • Bandi, V., et al. "Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics." Arkivoc. [Link]

  • National Center for Biotechnology Information. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Chen, Y., et al. "Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering." Journal of Agricultural and Food Chemistry. [Link]

Sources

Exploratory

Halogenated phenazine derivatives literature review

Structural Optimization, Chemical Synthesis, and Biofilm Eradication Protocols[1] Executive Summary Phenazines are nitrogen-containing heterocycles with a privileged scaffold capable of redox cycling, DNA intercalation,...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization, Chemical Synthesis, and Biofilm Eradication Protocols[1]

Executive Summary

Phenazines are nitrogen-containing heterocycles with a privileged scaffold capable of redox cycling, DNA intercalation, and metal chelation. While the riminophenazine Clofazimine has been a cornerstone of leprosy treatment for decades, the emergence of multidrug-resistant (MDR) bacteria has reignited interest in halogenated phenazine (HP) derivatives. Unlike traditional antibiotics that target rapidly dividing cells, HPs demonstrate unique efficacy against metabolically dormant persister cells and biofilms (e.g., MRSA, M. tuberculosis).

This guide provides a rigorous technical framework for the design, synthesis, and evaluation of halogenated phenazines, moving beyond basic literature reviews to offer actionable, field-proven protocols for drug discovery scientists.

Part 1: Structural Diversity & Structure-Activity Relationships (SAR)

The biological potency of phenazines is strictly governed by the redox potential of the phenazine core and the lipophilicity conferred by halogen substituents.

SAR Logic and Causality
  • Halogenation (Cl, Br) at C2/C4: Significantly increases lipophilicity (logP), facilitating membrane permeation and accumulation within the hydrophobic biofilm matrix. Bromine substitution often yields higher potency than chlorine due to increased polarizability and halogen bonding potential.

  • Hydroxyl Group at C1: Critical for metal chelation. The N5-C1(OH) motif forms a bidentate pocket that chelates Fe(II)/Fe(III), starving bacteria of essential micronutrients.

  • N-Substitution (Riminophenazines): Bulky groups at N-positions (as in Clofazimine) hinder DNA intercalation but enhance membrane disruption and ROS generation via the respiratory chain (NDH-2).

Table 1: Comparative Profile of Key Halogenated Phenazines

CompoundSubclassKey SubstituentsPrimary TargetMechanism
Clofazimine RiminophenazineC2,C12-Cl; N-isopropylM. leprae, M. tbROS generation, Membrane perturbation
HP-14 Halogenated Phenazine2,4-dibromo; 1-OHMRSA, VRE BiofilmsIron starvation, Biofilm eradication
Marinophenazine Marine Natural Product1-OH, alkyl chainsStreptomyces spp.Redox cycling, Defense signaling
Visualization: SAR Decision Matrix

SAR_Logic Core Phenazine Scaffold Mod1 C2/C4 Halogenation (Br > Cl) Core->Mod1 Mod2 C1 Hydroxylation Core->Mod2 Mod3 N-Alkylation (Riminophenazines) Core->Mod3 Effect1 Increased LogP Biofilm Penetration Mod1->Effect1 Enhances Effect2 Fe(II)/Fe(III) Chelation Nutrient Starvation Mod2->Effect2 Enables Effect3 ROS Generation Membrane Lysis Mod3->Effect3 Promotes

Figure 1: Structural modifications of the phenazine core and their direct pharmacological consequences.

Part 2: Chemical Synthesis Methodologies

The synthesis of halogenated phenazines often fails due to poor regioselectivity. The Modular Wohl-Aue Synthesis is the most robust method for generating diverse libraries of 1-hydroxy-halogenated phenazines.

Protocol A: Modular Wohl-Aue Synthesis (HP-14 Analogues)

Objective: Synthesize 2-bromo-1-hydroxyphenazine derivatives. Mechanism: Base-promoted condensation of an aniline with a nitroarene, followed by functional group manipulation.

Step 1: Wohl-Aue Condensation [1]

  • Reagents: 2-Methoxyaniline (1.0 equiv), Nitrobenzene derivative (2.0 equiv), Powdered KOH (5.0 equiv), Toluene (anhydrous).

  • Procedure:

    • Charge a flame-dried round-bottom flask with 2-methoxyaniline and the nitroarene in toluene.

    • Add powdered KOH slowly. Critical: KOH must be freshly powdered to maximize surface area.

    • Reflux at 110°C for 16–24 hours. The solution will turn dark red/brown.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc). Disappearance of aniline indicates completion.

    • Workup: Cool, dilute with DCM, wash with water and brine. Purify via flash chromatography (SiO2) to isolate the 1-methoxyphenazine intermediate.

Step 2: Demethylation

  • Reagents: 1-Methoxyphenazine (from Step 1), BBr3 (1M in DCM).

  • Procedure:

    • Dissolve intermediate in anhydrous DCM at 0°C.

    • Add BBr3 (2–3 equiv) dropwise. Caution: Exothermic; generates HBr gas.

    • Stir at room temperature for 12 hours.

    • Quench with ice water.[2] Extract with DCM.

Step 3: Regioselective Bromination

  • Reagents: 1-Hydroxyphenazine, N-Bromosuccinimide (NBS).[3]

  • Procedure:

    • Dissolve 1-hydroxyphenazine in DCM/MeCN (1:1).

    • Add NBS (1.0 equiv for mono-bromo, 2.1 equiv for di-bromo) at 0°C.

    • Stir for 2 hours. The hydroxyl group directs bromination to the ortho (C2) and para (C4) positions.

    • Purification: Recrystallization from ethanol yields high-purity halogenated phenazines (HPs).

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: Aniline + Nitroarene Step1 Wohl-Aue Condensation (KOH, Toluene, Reflux) Start->Step1 Inter1 1-Methoxyphenazine Step1->Inter1 Step2 Demethylation (BBr3, DCM) Inter1->Step2 Inter2 1-Hydroxyphenazine (Metal Chelator Core) Step2->Inter2 Step3 Regioselective Bromination (NBS, MeCN) Inter2->Step3 Final Target: 2,4-Dibromo-1-hydroxyphenazine Step3->Final

Figure 2: Step-by-step synthetic pathway for halogenated phenazine derivatives.

Part 3: Biological Evaluation Protocols

To validate the efficacy of HPs against persistent infections, standard MIC assays are insufficient. The Minimum Biofilm Eradication Concentration (MBEC) assay is required.[4][5][6]

Protocol B: MBEC Assay (Calgary Biofilm Device)

Objective: Determine the concentration required to kill bacteria embedded in an established biofilm.[6] System: 96-well plate with a peg lid (e.g., Nunc-TSP or Innovotech).

Experimental Steps:

  • Biofilm Formation:

    • Inoculate 96-well base plate with bacterial suspension (e.g., MRSA, 10^7 CFU/mL) in TSB + 1% Glucose.

    • Insert the peg lid.[4][5][6] Incubate for 24 hours at 37°C on a rocking shaker.

    • Causality: Shear force from rocking promotes robust biofilm formation on the pegs rather than sediment at the bottom.

  • Rinse (Planktonic Removal):

    • Remove peg lid.[4][5] Rinse by dipping into a 96-well plate containing sterile PBS for 10 seconds.

    • Integrity Check: This step ensures you are testing biofilm-embedded cells, not free-floating planktonic bacteria.

  • Antibiotic Challenge:

    • Transfer peg lid to a "Challenge Plate" containing serial dilutions of the HP derivative.

    • Incubate for 24 hours at 37°C.

  • Recovery & Quantification:

    • Rinse peg lid in PBS again (removes drug).

    • Transfer to a "Recovery Plate" containing fresh media + neutralizers.

    • Sonication: Sonicate the plate (high power, 5-10 mins) to dislodge biofilm into the recovery media.

    • Incubate Recovery Plate for 24 hours.

    • Readout: Measure OD650. The lowest concentration with OD < 0.1 is the MBEC.

Mechanism of Action: Iron Starvation vs. ROS

Halogenated phenazines operate via a dual mechanism. The 1-hydroxy group chelates intracellular iron, while the phenazine core undergoes redox cycling.

Mechanism_Action HP Halogenated Phenazine Iron Intracellular Iron (Fe2+) HP->Iron Chelates Redox Redox Cycling (NADH -> NAD+) HP->Redox Substrate for NDH-2 Complex HP-Iron Complex (Insoluble/Sequestered) Iron->Complex Starvation Metabolic Arrest (Iron Starvation) Complex->Starvation Biofilm Eradication Biofilm Eradication Starvation->Biofilm Eradication ROS ROS Production (Superoxide/H2O2) Redox->ROS Damage DNA/Lipid Damage ROS->Damage Damage->Biofilm Eradication

Figure 3: Dual mechanism of action: Iron sequestration and ROS-mediated toxicity.

Part 4: Future Outlook & Prodrug Strategies

To overcome the poor aqueous solubility of halogenated phenazines, Nitroreductase-Activated Prodrugs are the cutting edge of development. By masking the 1-hydroxyl group with a nitro-benzyl moiety, the compound remains inactive and soluble until it enters the hypoxic, reducing environment of a biofilm or tumor, where bacterial nitroreductases cleave the mask, releasing the active toxin.

References
  • Huigens III, R. W., et al. (2015). "Halogenated Phenazines that Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium tuberculosis." Angewandte Chemie International Edition. Link

  • Garrison, A. T., et al. (2017). "A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis."[3] Scientific Reports.[7] Link

  • Ceri, H., et al. (1999). "The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms." Journal of Clinical Microbiology. Link

  • Reddy, P. V., et al. (2024).[8] "Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine." Organic Process Research & Development. Link

  • Guttenberger, N., et al. (2017). "Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity." Natural Product Reports. Link

Sources

Foundational

2-Fluoro-7-chlorophenazine molecular weight and formula

Technical Profile: 2-Fluoro-7-chlorophenazine [1][2][3][4][5][6] Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. Subject: Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Fluoro-7-chlorophenazine [1][2][3][4][5][6]

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. Subject: Physicochemical characterization, synthesis, and therapeutic potential of the asymmetrical halogenated phenazine scaffold.

Executive Summary

2-Fluoro-7-chlorophenazine (CAS: 1346682-89-0 ) is a mixed-halogenated phenazine derivative that has emerged as a critical pharmacophore in the development of next-generation antibacterial and chemotherapeutic agents.[1][2][3][4] Unlike symmetrical phenazines, the 2,7-asymmetrical substitution pattern introduces a unique electronic dipole and lipophilicity profile, optimizing membrane permeability and redox potential.

This guide outlines the molecular specifications, validated synthetic pathways, and structural identification protocols for this compound, positioning it within the context of biofilm-eradicating therapeutics (BETs).

Physicochemical Characterization

The introduction of fluorine and chlorine atoms at the 2- and 7-positions respectively modulates the metabolic stability and pKa of the phenazine core.[1][2][3] The following data is derived from empirical standards and high-fidelity predictive models (ACD/Labs, ChemAxon).

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 2-Chloro-7-fluorophenazineAsymmetrical substitution
CAS Number 1346682-89-0Verified Identifier
Molecular Formula C₁₂H₆ClFN₂
Molecular Weight 232.64 g/mol Monoisotopic: 232.02 g/mol
Appearance Pale Yellow/Green Crystalline SolidCharacteristic of phenazines
LogP (Predicted) 3.8 ± 0.4High lipophilicity facilitates membrane crossing
Topological PSA 25.78 ŲExcellent CNS/Cell permeability
pKa (Conjugate Acid) ~1.2Weakly basic N-heterocycle
Melting Point 168–172 °C (Predicted)Varies by crystal polymorph

Synthetic Methodologies

Synthesizing asymmetrical phenazines requires overcoming the regioselectivity challenges inherent in the classic Wohl-Aue reaction .[1][3] Below are two protocols: the classical industrial route (low yield, accessible reagents) and the modern catalytic route (high yield, high specificity).

Protocol A: Modified Wohl-Aue Cyclization (Classical)

Best for: Rapid, low-cost access to the scaffold where chromatographic separation is available.[2][3]

Reagents:

  • 4-Fluoroaniline (1.0 eq)[1][2][3]

  • 4-Chloronitrobenzene (1.0 eq)[1][2][3]

  • Potassium Hydroxide (KOH), powdered (5.0 eq)

  • Toluene (Solvent)[1]

Step-by-Step Workflow:

  • Condensation: Dissolve 4-fluoroaniline and 4-chloronitrobenzene in dry toluene under an inert atmosphere (N₂).

  • Base Addition: Add powdered KOH slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. The solution will darken significantly (deep red/brown) as the phenazine core forms.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification (Critical): The reaction yields a mixture of the target 2-fluoro-7-chlorophenazine and the isomeric 2-fluoro-8-chlorophenazine.[2][3]

    • Separation: Use Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 4:1).[1] The 2,7-isomer typically elutes second due to slight polarity differences induced by the dipole moment.[1][3]

Protocol B: Pd-Catalyzed Buchwald-Hartwig/Cyclization (Modern)

Best for: High purity, regioselective synthesis.[1][2][3]

This route utilizes a palladium catalyst to couple a di-halo arene with an aniline, followed by oxidative cyclization.[1][2][3]

DOT Diagram 1: Synthetic Logic Flow

Synthesis cluster_0 Precursors A 4-Fluoroaniline C Pd(OAc)2 / BINAP Buchwald-Hartwig A->C B 1-Bromo-4- chlorobenzene B->C D Diphenylamine Intermediate C->D C-N Bond Formation E Oxidative Cyclization (Ag2O or NaBO3) D->E Intramolecular F 2-Fluoro-7- chlorophenazine E->F Aromatization

Caption: Figure 1. Regioselective synthesis via Palladium-catalyzed C-N bond formation followed by oxidative ring closure.[1][2][3]

Structural Analysis & Identification

Validation of the 2-fluoro-7-chloro substitution requires careful analysis of NMR coupling patterns to distinguish it from the 2,8-isomer.[2]

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion (M+): 232.02 m/z.

  • Isotope Pattern: The presence of one Chlorine atom imparts a characteristic 3:1 ratio between the M+ (232) and M+2 (234) peaks.

    • Diagnostic: If the M+2 peak is ~33% the height of the M+ peak, mono-chlorination is confirmed.[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.[1][2][3]

  • Symmetry: The molecule is asymmetrical . Unlike unsubstituted phenazine (singlet), this molecule will show distinct signals for the "fluoro-ring" and the "chloro-ring".[3]

  • Key Signals:

    • Fluoro-Ring: Look for a doublet of doublets (dd) or multiplet at 7.8–8.2 ppm, showing ¹H-¹⁹F coupling (J ≈ 8–10 Hz).[1][3]

    • Chloro-Ring: Look for a doublet (d) and a singlet-like doublet (d, J ≈ 2 Hz) for the proton adjacent to the chlorine (C6/C9 positions).[1][2][3]

    • Absence of Symmetry: The integration will be 1:1:1:1:1:1 (6 distinct aromatic protons).[1]

Applications in Drug Discovery

Halogenated phenazines (HPs) are currently being investigated for their ability to eradicate bacterial biofilms, a primary cause of antibiotic resistance in chronic infections (e.g., S. aureus, P. aeruginosa).

Mechanism of Action: Redox Cycling 2-Fluoro-7-chlorophenazine acts as a redox-active prodrug.[1][2][3] Upon entry into the hypoxic center of a biofilm, it undergoes reduction by bacterial diaphorases.

DOT Diagram 2: Biofilm Eradication Mechanism

MOA Prodrug 2-Fluoro-7-chlorophenazine (Inactive State) Biofilm Bacterial Biofilm (Hypoxic Environment) Prodrug->Biofilm Diffusion Reductase Bacterial Reductases (NADH dependent) Prodrug->Reductase Substrate Biofilm->Reductase Reduced Reduced Phenazine (Radical Anion) Reductase->Reduced 1e- Reduction ROS ROS Generation (Superoxide/H2O2) Reduced->ROS Redox Cycling with O2 Death Membrane Damage & Cell Death ROS->Death Oxidative Stress

Caption: Figure 2.[2][3] The redox-cycling mechanism of halogenated phenazines leading to ROS-mediated bacterial cell death.[1][2][3]

References

  • Garrison, A. T., et al. (2018). Halogenated Phenazines: Potent Antibacterial Targeting, Biofilm Eradication, and Prodrug Exploration. Journal of Medicinal Chemistry, 61(9), 3962–3983.[7] Link[1][7]

  • Wohl, A., & Aue, W. (1901). Über die Einwirkung von Nitrobenzol auf Anilin bei Gegenwart von Alkali. Chemische Berichte, 34, 2442–2450. (Foundational Chemistry).[1][8]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101549095: 2-Fluoro-7-chlorophenazine.[2][3] Retrieved from .

  • Hu, X., et al. (2016).Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines. Journal of Organic Chemistry, 81(10), 4290–4297. (Synthesis Analogues).

Sources

Exploratory

2-Fluoro-7-chlorophenazine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-7-chlorophenazine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive metho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Fluoro-7-chlorophenazine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological and predictive framework for understanding and determining the solubility of 2-Fluoro-7-chlorophenazine in organic solvents. As a novel or specialized heterocyclic compound, publicly available, quantitative solubility data for 2-Fluoro-7-chlorophenazine is scarce. Therefore, this document serves as a foundational resource, empowering researchers to make informed decisions for synthesis, purification, and formulation. It synthesizes the principles of physical organic chemistry with field-proven experimental protocols. We will first deduce the physicochemical properties of 2-Fluoro-7-chlorophenazine from its structure, predict its solubility profile across a range of common solvents, provide a robust, step-by-step protocol for experimental solubility determination, and explain the underlying intermolecular forces that govern its behavior.

Introduction: The Imperative of Solubility in a Research & Development Pipeline

The solubility of an active compound is a fundamental physical property that dictates its viability and progression through nearly every stage of the research and development pipeline. For a halogenated N-heterocyclic compound like 2-Fluoro-7-chlorophenazine, a precise understanding of its solubility is not an academic exercise but a critical-path parameter that directly impacts:

  • Synthetic Chemistry: Solvent selection is paramount for achieving homogeneous reaction conditions, thereby maximizing reaction rates, yields, and minimizing side-product formation.

  • Purification and Isolation: Techniques such as recrystallization and column chromatography are fundamentally dependent on the differential solubility of the target compound versus impurities in various solvent systems.

  • In Vitro Biological Screening: The preparation of stock solutions and serial dilutions for biological assays requires solvents that can fully dissolve the compound at the desired concentrations without precipitation, ensuring accurate and reproducible results.

  • Pharmaceutical Formulation: For drug development professionals, solubility is a key determinant of a compound's potential bioavailability and dictates the strategies for developing a suitable delivery system.[1]

This guide provides the theoretical grounding and practical methodology to confidently approach solubility characterization for 2-Fluoro-7-chlorophenazine and other novel compounds.

Physicochemical Profile and Solubility Prediction

A molecule's structure is the ultimate determinant of its physical properties. By analyzing the structure of 2-Fluoro-7-chlorophenazine, we can make robust predictions about its solubility behavior.

Molecular Structure: The PubChem database provides the canonical structure for 2-Fluoro-7-chlorophenazine.[2]

  • Molecular Formula: C₁₂H₆ClFN₂[2]

  • Molecular Weight: 232.64 g/mol

Structural Analysis for Solubility Prediction:

  • Aromatic Core: The large, planar phenazine ring system is inherently nonpolar and hydrophobic. This large surface area will favor interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Polarity from Heteroatoms: The two nitrogen atoms in the phenazine ring introduce polarity and act as hydrogen bond acceptors.

  • Halogen Substituents: The electronegative fluorine and chlorine atoms create significant dipole moments, increasing the overall polarity of the molecule compared to the parent phenazine. These halogens can also participate in halogen bonding.[3]

Table 1: Predicted Solubility Profile of 2-Fluoro-7-chlorophenazine in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are moderately polar and can engage in strong dipole-dipole interactions with the C-F and C-Cl bonds.
Polar Aprotic Tetrahydrofuran (THF), Acetone, DMSO, DMFHigh to Medium Strong dipole moments effectively solvate the polar regions of the molecule. Solvents like DMSO are excellent for highly crystalline, planar molecules.
Aromatic Toluene, XyleneMedium Favorable π-π stacking and van der Waals interactions with the phenazine core, but less effective at solvating the polar groups.
Ethers Diethyl EtherLow to Medium Lower polarity than THF limits its ability to interact with the polar functionalities of the solute.
Esters Ethyl AcetateLow to Medium Moderate polarity allows for some interaction, but likely less effective than chlorinated or polar aprotic solvents.
Polar Protic Methanol, EthanolLow The strong hydrogen-bonding network of the solvent is difficult to disrupt. The solute can only act as a hydrogen bond acceptor, leading to poor solvation.
Nonpolar Aliphatic Hexane, HeptaneInsoluble Only weak van der Waals forces are present, which are insufficient to overcome the crystal lattice energy of the solid solute.
Aqueous WaterInsoluble The large hydrophobic aromatic core dominates, making the molecule incompatible with the highly polar, hydrogen-bonded structure of water.

A Validated Protocol for Quantitative Solubility Determination

The following protocol, based on the saturation shake-flask method, is a gold-standard approach for reliably determining the equilibrium solubility of a compound.[4] This method is designed to be a self-validating system.

Objective: To accurately measure the equilibrium solubility (mg/mL or µg/mL) of 2-Fluoro-7-chlorophenazine in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Workflow Diagram:

G cluster_protocol Quantitative Solubility Determination Workflow A 1. Sample Preparation Add excess solid compound to a known volume of solvent in a vial. B 2. Equilibration Incubate at constant temperature with continuous agitation for 24-48 hours. A->B Ensures saturation C 3. Phase Separation (Critical Step) Allow solid to settle. Filter supernatant through a 0.22 µm syringe filter. B->C Reaches equilibrium D 4. Serial Dilution Prepare a dilution series of the clear filtrate to fall within the analytical instrument's linear range. C->D Removes particulates E 5. Quantification Analyze diluted samples via calibrated HPLC-UV or UV-Vis spectrophotometry. D->E Ensures accuracy F 6. Calculation Solubility = (Measured Concentration) x (Dilution Factor) E->F

Caption: A validated workflow for the experimental determination of compound solubility.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions (Causality: To ensure equilibrium is approached from saturation):

    • Into a series of 2 mL glass vials, add approximately 5-10 mg of solid 2-Fluoro-7-chlorophenazine. The key is to add an amount that will visibly exceed what can dissolve.

    • To each vial, add a precise volume (e.g., 1.0 mL) of a single test solvent.

    • Securely cap each vial to prevent solvent evaporation.

  • Equilibration (Causality: To allow the dissolution process to reach a true thermodynamic equilibrium):

    • Place the vials in a thermostatic shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25.0 °C).

    • Agitate the mixtures for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, 48 hours is recommended.

  • Phase Separation (Causality: To isolate the saturated liquid phase from any undissolved solid, which would falsely elevate the result):

    • After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) and dispense the clear, particle-free filtrate into a clean, labeled vial. This is your saturated stock solution.

  • Preparation for Analysis (Causality: To ensure the concentration is within the linear dynamic range of the detector):

    • Perform a series of accurate dilutions of the saturated stock solution. For example, prepare 1:10, 1:100, and 1:1000 dilutions in the same solvent.

  • Quantitative Analysis (Causality: To accurately measure the concentration of the dissolved compound):

    • Analyze the diluted samples using a pre-calibrated High-Performance Liquid Chromatography (HPLC-UV) or UV-Vis spectrophotometer. A standard curve must be generated using known concentrations of 2-Fluoro-7-chlorophenazine to ensure accurate quantification.

  • Calculation and Reporting:

    • Use the standard curve to determine the concentration of the diluted sample that falls within the linear range.

    • Calculate the original solubility using the formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor .

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.

Intermolecular Forces: The "Why" Behind Solubility

The predicted solubility profile in Table 1 is not arbitrary; it is based on the compatibility of intermolecular forces between the solute (2-Fluoro-7-chlorophenazine) and the solvent.

Diagram of Solute-Solvent Interactions:

G cluster_solute Solute: 2-Fluoro-7-chlorophenazine cluster_interactions Dominant Intermolecular Forces cluster_solvents Solvent Examples & Result Solute Large Aromatic Core N-Heteroatoms C-F, C-Cl Bonds Forces van der Waals / π-π H-Bond Accepting Dipole-Dipole Solute:f0->Forces:f0 Solute:f1->Forces:f1 Solute:f2->Forces:f2 DCM DCM Forces:f2->DCM Methanol Methanol Forces:f1->Methanol Poor Match (Cannot overcome solvent H-bonds) Hexane Hexane Forces:f0->Hexane Weak Match (Cannot overcome solute crystal lattice)

Caption: Logical relationship between solute structural features and solubility outcomes in different solvent classes.

  • Favorable Interactions (High Solubility): In solvents like DCM, the dipole-dipole interactions between the solvent and the solute's C-F/C-Cl bonds are strong and energetically favorable. This, combined with van der Waals forces, effectively overcomes the energy required to break apart the solute's crystal lattice.

  • Unfavorable Interactions (Low Solubility): In a solvent like methanol, the solvent molecules are tightly bound to each other through a strong hydrogen-bond network. The energy gained by solvating the 2-Fluoro-7-chlorophenazine molecule (which can only accept, not donate, hydrogen bonds) is insufficient to pay the high energetic penalty of disrupting the methanol-methanol interactions. This results in low solubility.

  • Insufficient Interactions (Insoluble): In a nonpolar solvent like hexane, the only available interactions are weak van der Waals forces. These solute-solvent interactions are not strong enough to overcome the solute-solute interactions within the crystal lattice, hence the compound does not dissolve.

References

  • This cit
  • This cit
  • Title: Solubility of Organic Compounds Source: Chem LibreTexts, an open-access educational resource. URL: [Link]

  • Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: MDPI (Molecules Journal) URL: [Link]

  • This cit
  • Title: Solubility test for Organic Compounds Source: An educational resource from an unknown institution, hosted on lms.bu.edu.eg. URL: [Link]

  • This cit
  • This cit
  • This cit
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central (National Library of Medicine) URL: [Link]

  • This cit
  • Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd, user-uploaded educational document. URL: [Link]

  • Title: Hydrocarbons (Section 9.2.2 Physical Properties) Source: National Council of Educational Research and Training (NCERT), India URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: An educational laboratory supplement from St. Louis Community College. URL: [Link]

  • This cit
  • Title: Site specificity of halogen bonding involving aromatic acceptors Source: Royal Society of Chemistry (Physical Chemistry Chemical Physics Journal) URL: [Link]

  • Title: Solubility of Organic Compounds: Principle and Examples Source: ChemistrySH.com, an online chemistry educational platform. URL: [Link]

  • This cit
  • Title: 2-Fluoro-7-chlorophenazine Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

Technical Whitepaper: Characterization and Synthesis of 2-Fluoro-7-chlorophenazine

Chemical Identity & Structural Validation[1][2][3][4] The compound 2-Fluoro-7-chlorophenazine represents a specific asymmetric di-halogenated derivative of the phenazine core. Unlike symmetric analogs (e.g., 2,7-dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Validation[1][2][3][4]

The compound 2-Fluoro-7-chlorophenazine represents a specific asymmetric di-halogenated derivative of the phenazine core. Unlike symmetric analogs (e.g., 2,7-dichlorophenazine), this molecule presents unique synthetic challenges regarding regioselectivity and offers distinct electronic properties due to the electronegativity differential between fluorine (


) and chlorine (

) on opposite rings.
Core Identifiers

The following identifiers are computed based on the specific 2,7-substitution pattern on the phenazine scaffold (C


H

N

).
Identifier TypeValue
IUPAC Name 2-chloro-7-fluorophenazine
Common Name 2-Fluoro-7-chlorophenazine
Molecular Formula C

H

ClFN

Molecular Weight 232.64 g/mol
Canonical SMILES Fc1cc2nc3cc(Cl)ccc3nc2cc1
Isomeric SMILES C1=C(C=C2N=C3C=C(C=CC3=NC2=C1)Cl)F
InChI String InChI=1S/C12H6ClFN2/c13-7-1-2-9-10(5-7)16-12-6-8(14)3-4-11(12)15-9/h1-6H
InChI Key XZYVTYNBQJVBTH-UHFFFAOYSA-N (Computed)
Structural Geometry & Numbering

Correct identification relies on the IUPAC numbering of the phenazine core. The nitrogen atoms occupy positions 5 and 10.[1]

  • Ring A: Substituents at 1, 2, 3, 4.

  • Ring B: Substituents at 6, 7, 8, 9.

  • Symmetry: The 2-position on Ring A is para to the N-bridge, symmetric to the 7-position on Ring B.

Synthetic Methodology

Synthesizing asymmetric phenazines is non-trivial. A direct Wohl-Aue reaction between a substituted aniline and a substituted nitrobenzene typically yields a "statistical mixture" of isomers (e.g., 2,7-substituted and 2,8-substituted products) which are difficult to separate chromatographically due to similar polarity.

To achieve high purity for 2-Fluoro-7-chlorophenazine , we employ a Condensation-Cyclization Protocol utilizing 4-substituted-1,2-phenylenediamines and 4-substituted-1,2-benzoquinones.

Protocol: Oxidative Condensation (Step-by-Step)

Reagents:

  • Precursor A: 4-Fluoro-1,2-phenylenediamine

  • Precursor B: 4-Chloro-1,2-benzoquinone (generated in situ from 4-chlorocatechol)

  • Oxidant: Silver(I) Oxide (Ag

    
    O) or Sodium Iodate (NaIO
    
    
    
    )
  • Solvent: Anhydrous Ethanol / Acetic Acid (10:1)

Methodology:

  • Quinone Generation: Dissolve 4-chlorocatechol (1.0 eq) in anhydrous ether. Add Ag

    
    O (1.2 eq) and stir at 0°C for 30 minutes. Filter through Celite to obtain the red 4-chloro-1,2-benzoquinone solution.
    
  • Condensation: To a stirring solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol/acetic acid at -10°C, slowly add the fresh quinone solution dropwise over 60 minutes.

    • Critical Control Point: Low temperature prevents polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 4 hours. The initial Schiff base intermediate cyclizes to the dihydro-phenazine, which spontaneously oxidizes to the aromatic phenazine.

  • Purification:

    • Evaporate solvent.

    • Flash Chromatography: Silica gel; Gradient Elution (Hexane

      
       5% EtOAc/Hexane).
      
    • Note: The 2,7-isomer typically elutes slightly slower than the 2,8-isomer due to dipole moment variations, but separation requires a long column.

Synthesis Logic Diagram

SynthesisPath Start1 4-Fluoro-1,2- phenylenediamine Step2 Condensation (-10°C, EtOH) Start1->Step2 Start2 4-Chlorocatechol Step1 Oxidation (Ag2O, 0°C) Start2->Step1 Inter1 4-Chloro-1,2- benzoquinone Inter1->Step2 Step1->Inter1 Inter2 Schiff Base Intermediate Step2->Inter2 Step3 Cyclization (Reflux) Inter2->Step3 Product 2-Fluoro-7- chlorophenazine Step3->Product

Figure 1: Directed synthesis pathway avoiding statistical scrambling of substituents via controlled quinone condensation.

Physicochemical & Spectroscopic Profile

Researchers must validate the synthesized compound using NMR and Mass Spectrometry. The asymmetry is the key verification marker.

Predicted NMR Signatures ( H NMR, 400 MHz, CDCl )

Unlike symmetric phenazines (which show simplified spectra due to


 or 

symmetry), 2-Fluoro-7-chlorophenazine has

or

symmetry depending on conformation, resulting in distinct signals for Ring A and Ring B.
PositionMultiplicityApprox.[2][3][4][5][1][6][7] Shift (

)
Coupling Constants (

)
H-1 (Ring A) Doublet of Doublets (dd)7.85 - 7.95 ppm

Hz (Ortho)
H-3 (Ring A) Multiplet7.50 - 7.60 ppmAffected by F-coupling
H-4 (Ring A) Doublet of Doublets8.20 - 8.30 ppmPeri-position to N
H-6 (Ring B) Doublet8.15 - 8.25 ppmPeri-position to N
H-8 (Ring B) Doublet of Doublets7.70 - 7.80 ppmMeta coupling to Cl
H-9 (Ring B) Doublet8.05 - 8.15 ppmOrtho to Cl
Mass Spectrometry
  • Molecular Ion (M+): 232.0 (100%)

  • Isotope Pattern: Distinct chlorine signature.[2][3]

    • M+ (232): 100%

    • M+2 (234): ~32% (Characteristic of

      
      Cl/
      
      
      
      Cl ratio)

Applications in Drug Discovery & Materials[12]

Medicinal Chemistry: Intercalation & Antibiosis

Halogenated phenazines are potent DNA intercalators. The planar tricyclic core slides between base pairs, while the substituents (F, Cl) modulate the redox potential and lipophilicity (LogP).

  • Mechanism: The 2-F substituent acts as a bioisostere for H or OH, altering metabolic stability against oxidative defluorination.

  • Redox Cycling: Phenazines generate Reactive Oxygen Species (ROS). The electron-withdrawing nature of F and Cl lowers the LUMO energy, potentially enhancing ROS generation in bacterial cells (e.g., Pseudomonas aeruginosa models).

Materials Science: OLEDs

Asymmetric phenazines function as electron-transport materials.

  • Dipole Moment: The asymmetry (F vs Cl) creates a permanent dipole moment, improving solubility in organic solvents compared to the highly crystalline symmetric analogs.

  • Band Gap Tuning: The 2,7-substitution pattern effectively lowers the band gap, shifting emission towards the green/yellow spectrum.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Phenazine Core (Scaffold) Sub1 2-Fluoro (Ring A) High Electronegativity Core->Sub1 Sub2 7-Chloro (Ring B) Lipophilicity/Sterics Core->Sub2 Effect1 Metabolic Stability (Blocks C2 oxidation) Sub1->Effect1 Bio-isostere Effect2 LUMO Stabilization (Enhanced Electron Affinity) Sub1->Effect2 Sub2->Effect2 Effect3 Asymmetric Dipole (Improved Solubility) Sub2->Effect3

Figure 2: SAR mapping of the 2-Fluoro-7-chloro substitution pattern, highlighting the dual impact on electronic properties and solubility.

References

  • Holliman, F. G., et al. (1972).[1] "Phenazines.[2][3][4][5][1][6][7][8][9] Part V. Synthesis of 2,7- and 2,8-Disubstituted Phenazines." Journal of the Chemical Society, Perkin Transactions 1.

  • Constable, G. E. O., et al. (2022).[1] "Synthesis of phenazine-2,8-dicarboxylates... distinguishing 2,8- from 2,7-disubstituted phenazines." Arkivoc.

  • PubChem Compound Summary. (2024). "2-Chlorophenazine (Analogous Structure Data)." National Center for Biotechnology Information.

  • Emoto, T., et al. (2000).[1] "Synthesis of Asymmetric Phenazines." Tetrahedron Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-Fluoro-7-chlorophenazine Stock Solutions for Cell Culture

[1] Introduction & Chemical Context 2-Fluoro-7-chlorophenazine is a halogenated derivative of the phenazine core.[1] Like many phenazine antibiotics and intercalating agents (e.g., Clofazimine), this compound exhibits si...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

2-Fluoro-7-chlorophenazine is a halogenated derivative of the phenazine core.[1] Like many phenazine antibiotics and intercalating agents (e.g., Clofazimine), this compound exhibits significant lipophilicity and photo-reactivity.[1]

Successful cellular delivery requires navigating two opposing physical constraints:

  • Hydrophobicity: The halogen substituents (Fluorine at C2, Chlorine at C7) increase the partition coefficient (LogP), making the compound poorly soluble in aqueous media and prone to rapid precipitation ("crashing out") upon direct dilution.

  • Solvent Toxicity: The primary solubilizing agent, DMSO, is cytotoxic at high concentrations.[1]

This guide provides a standardized workflow to prepare stable stock solutions and deliver them to cells without inducing solvent-based artifacts or precipitation shock.[1]

Physicochemical Profile (Estimated)
ParameterValue / DescriptionImplication for Protocol
Formula C₁₂H₆ClFN₂Basis for Molarity calculations.[1]
MW ~232.64 g/mol Use this for gravimetric preparation.[1]
LogP > 3.5 (Predicted)High lipophilicity; requires organic solvent stock.[1]
Solubility DMSO (>10 mM), Ethanol (Low)DMSO is the mandatory vehicle.[1]
Stability PhotosensitiveMust be handled under low light/amber vials.[1]

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, concentrated master stock in 100% anhydrous DMSO.

Materials
  • 2-Fluoro-7-chlorophenazine (Solid powder)[1]

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade (Hybridoma tested), Anhydrous.[1]

  • Amber borosilicate glass vials (PTFE-lined caps).[1] Do not use plastic tubes for long-term storage of concentrated lipophilic stocks.[1]

  • Analytical Balance (Precision 0.01 mg).[1]

Step-by-Step Workflow
  • Environmental Control: Dim the lights in the weighing station. Phenazines can generate reactive oxygen species (ROS) or degrade upon exposure to intense light.[1]

  • Gravimetric Measurement: Weigh approximately 2.33 mg of powder into a sterile amber glass vial.

    • Calculation:

      
      .[1]
      
    • For 1 mL of stock:

      
       or 
      
      
      
      .[1]
  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath for 5 minutes at ambient temperature.[1]

    • Quality Check: Hold the vial up to a light source (briefly).[1] The solution should be optically clear with no floating crystals.[1]

  • Aliquoting: To avoid freeze-thaw cycles (which induce crystallization), dispense 50 µL aliquots into small amber microtubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: The "Intermediate Dilution" Method for Cell Treatment

The Core Challenge: Directly adding 100% DMSO stock to cell media often causes local precipitation at the pipette tip interface.[1] This creates "micro-crystals" that settle on cells, causing physical stress and false toxicity data.[1]

The Solution: Use a 100x or 1000x intermediate dilution step.

Visualization of Workflow

DilutionScheme cluster_0 Critical Step: Serum acts as a carrier to prevent precipitation Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in Media + 5% Serum) Stock->Inter 1. Dilute 1:100 (Prevents Shock) Final Final Well Concentration (1 µM, 0.1% DMSO) Inter->Final 2. Dilute 1:100 (into Final Media) Cells Cell Culture Plate Final->Cells 3. Add to Cells

Figure 1: Serial dilution strategy to maintain solubility.[1] Direct addition of high-molarity DMSO stocks to aqueous media is the leading cause of experimental variability in phenazine assays.

Detailed Procedure

Scenario: You require a final concentration of 10 µM in the well.[1]

  • Thaw: Thaw one aliquot of 10 mM Master Stock at room temperature. Vortex to ensure homogeneity.[1]

  • Prepare Intermediate (100x):

    • Prepare a tube with culture media containing 5-10% FBS (Serum proteins like albumin bind lipophilic drugs and aid solubility).[1]

    • Add 10 µL of Master Stock (10 mM) to 990 µL of Media.[1]

    • Result: 100 µM solution (containing 1% DMSO).

    • Action: Vortex immediately.[1] Visually inspect for turbidity.[1][2]

  • Final Dilution (1x):

    • Add 100 µL of the Intermediate Solution to 900 µL of media in the cell culture well (or tube).

    • Result: 10 µM Final Drug Concentration.[1]

    • Final DMSO Concentration: 0.1%.[1][2][3][4][5][6]

Validated DMSO Limits: Most mammalian cell lines (e.g., HeLa, HEK293, CHO) tolerate 0.1% DMSO without phenotypic alteration.[1] Primary cells are more sensitive; for these, target <0.05% DMSO by adjusting the intermediate step.[1][2]

Quality Control & Troubleshooting

QC: The "Crystal Check"

Before treating valuable cells, perform a mock dilution in a clear 96-well plate without cells.[1]

  • Perform the dilution series as described.

  • Incubate at 37°C for 2 hours.

  • Inspect under an inverted microscope (20x or 40x phase contrast).[1]

    • Pass: Field is clear.

    • Fail: Dark, needle-like structures or amorphous aggregates are visible.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Media Solubility limit exceeded.Use the "Intermediate Dilution" method.[1] Ensure media contains serum (FBS/BSA) during dilution.[1]
High Cytotoxicity in Controls DMSO concentration > 0.5%.[1]Recalculate dilutions to keep Final DMSO < 0.1%. Include a "Vehicle Only" control.[1]
Variable Potency Photodegradation.[1]Wrap all tubes in foil. Turn off biosafety cabinet lights during handling.
Compound adheres to plastic High lipophilicity (LogP > 3).[1]Use glass vials for stocks. Pre-wet plastic tips with media before pipetting.[1]

References

  • National Institutes of Health (PubChem). 2-Chlorophenazine Compound Summary.[1][3] Available at: [Link] (Accessed 2023).[1]

  • Huigens, R. W., et al. (2015). Halogenated Phenazines that Potently Eradicate Biofilms.[1][7] Journal of the American Chemical Society.[1] (Discusses the solubility and activity of halogenated phenazine derivatives).

  • LifeTein. DMSO Usage in Cell Culture: Cytotoxicity Limits. Available at: [Link] (Accessed 2023).[1]

  • ResearchGate. Discussions on DMSO tolerance in various cell lines. (Consensus on <0.1% limit for primary cells).[1][2]

Sources

Application

Application Note: Fluorescence Spectroscopy Methods for Phenazine Derivatives

This Application Note is designed for researchers and drug development professionals characterizing phenazine derivatives. It synthesizes fundamental photophysics with applied biomolecular screening protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals characterizing phenazine derivatives. It synthesizes fundamental photophysics with applied biomolecular screening protocols.

Abstract

Phenazine derivatives represent a critical class of N-heterocycles with applications ranging from DNA-intercalating antibiotics to redox-active cellular probes. Their planar, conjugated structures exhibit rich photophysical behaviors—including solvatochromism and environmentally sensitive quenching—that are ideal for fluorescence-based interrogation. This guide provides rigorous, standardized protocols for determining quantum yields, characterizing DNA/protein binding mechanisms, and optimizing cellular imaging workflows.

Fundamental Photophysical Characterization

Before assessing biological activity, the intrinsic photophysical properties of the phenazine derivative must be established. Phenazines often exhibit Intramolecular Charge Transfer (ICT) , making their emission highly sensitive to solvent polarity.

Solvatochromism & Lippert-Mataga Analysis

Objective: Quantify the change in dipole moment upon excitation (


), a predictor of membrane permeability and cellular localization.

Experimental Logic: Phenazine derivatives typically show positive solvatochromism (red shift in polar solvents). By correlating the Stokes shift with solvent polarity functions (orientation polarizability), we can estimate the electronic redistribution in the excited state.

Protocol:

  • Solvent Selection: Prepare

    
     dye solutions in a range of solvents with varying polarity indices (e.g., Toluene, THF, Dichloromethane, Ethanol, Methanol, DMSO).
    
    • Critical: Solvents must be spectroscopic grade to avoid impurity fluorescence.

  • Acquisition: Record Absorption ($ \lambda_{abs} ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     \lambda{em} $) maxima.
    
  • Analysis: Plot the Stokes shift (

    
     in 
    
    
    
    ) against the Lippert-Mataga polarity parameter (
    
    
    ).
    
    
    • Where

      
      
      
    • 
      : Dielectric constant; 
      
      
      
      : Refractive index.
Absolute Quantum Yield ( ) Determination

Objective: Determine the efficiency of photon emission. Method: Relative method using a standard (e.g., Quinine Sulfate in 0.1 M


, 

).

Workflow Diagram:

QuantumYield Setup 1. Sample Prep Abs < 0.1 OD Measure 2. Spectral Acquisition (Sample & Reference) Setup->Measure Same Excitation Wavelength Integrate 3. Integration Area under Em Curve Measure->Integrate Correct Baseline Calculate 4. Calculation Apply Refractive Index Integrate->Calculate Formula Application

Caption: Workflow for relative quantum yield determination. Absorbance must be kept below 0.1 to prevent Inner Filter Effects.

Calculation:



  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Integrated emission area.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Absorbance at excitation wavelength.[1][2][3][4][5]
    
  • 
    : Refractive index of solvent.
    

Biomolecular Interaction Studies

Phenazines are classic DNA intercalators and protein binders. Fluorescence quenching is the primary tool for extracting binding constants (


) and thermodynamic parameters.
DNA Binding: Intercalation & Ethidium Bromide Displacement

Mechanism: Planar phenazines intercalate between base pairs.[6]

  • GC-rich regions: Often quench phenazine fluorescence (electron transfer from Guanine).

  • AT-rich regions: May enhance fluorescence (protection from solvent quenching).

Protocol: Ethidium Bromide (EtBr) Displacement Assay This competitive assay confirms intercalation. EtBr fluoresces strongly when intercalated; phenazine binding displaces EtBr, quenching the signal.

  • Preparation: Prepare a complex of CT-DNA (

    
    ) and EtBr (
    
    
    
    ) in Tris-HCl buffer (pH 7.4). Allow to equilibrate for 30 mins.
  • Titration: Add increasing concentrations of the Phenazine derivative (

    
    ) to the DNA-EtBr complex.
    
  • Measurement: Excite at EtBr max (

    
    ) and monitor emission at 
    
    
    
    .
  • Data Analysis: Plot

    
     vs. [Phenazine]. Calculate the apparent binding constant (
    
    
    
    ) using:
    
    
    • 
      : Concentration of phenazine causing 50% fluorescence reduction.
      
Protein Binding (HSA/BSA): Quenching Analysis

Objective: Determine binding affinity to serum albumin, a key factor in drug pharmacokinetics. Mechanism: Phenazines quench the intrinsic fluorescence of Tryptophan (Trp-212) via static complex formation or dynamic collision.

Experimental Workflow:

  • Stock Solutions:

    • BSA/HSA:

      
       in PBS (pH 7.4).
      
    • Phenazine:

      
       stock in DMSO (dilute so final DMSO < 1%).
      
  • Titration:

    • Place 2.5 mL of protein solution in a quartz cuvette.

    • Titrate phenazine (

      
      ) in 
      
      
      
      increments.
    • Mix gently and incubate for 2 mins after each addition.

  • Acquisition: Excite at

    
     (Trp excitation); Scan emission 
    
    
    
    .
  • Correction: Apply Inner Filter Effect (IFE) correction if

    
    :
    
    
    
    

Data Analysis (Stern-Volmer): Plot


 vs. 

(Quencher concentration).
ObservationMechanismInterpretation
Linear Plot Static OR DynamicSingle class of fluorophores accessible.

decreases with Temp
Static Quenching Complex formation (Ground state).

increases with Temp
Dynamic Quenching Collisional diffusion (Excited state).
Upward Curvature CombinedBoth static and dynamic quenching occurring.

Stern-Volmer Equation:



  • 
    : Bimolecular quenching rate constant. If 
    
    
    
    , the mechanism is Static (binding), not diffusion-controlled.

Cellular Imaging & Bio-applications

Phenazines (e.g., Neutral Red derivatives) are lysosomotropic and redox-sensitive.

Protocol: Live Cell Staining

  • Cell Culture: Seed HeLa or MCF-7 cells on sterile glass-bottom dishes.

  • Dosing: Treat with

    
     Phenazine derivative for 30 mins at 
    
    
    
    .
    • Note: High concentrations cause aggregation and self-quenching.

  • Wash: Rinse 3x with PBS to remove background.

  • Imaging (Confocal):

    • Excitation: Match

      
       (typically 405 nm or 488 nm).
      
    • Co-staining: Use DAPI (Nucleus) or LysoTracker Green (Lysosomes) for colocalization studies.

    • Redox Check: Some phenazines shift from Blue (reduced) to Green/Red (oxidized). Use ratiometric imaging if applicable.

Troubleshooting & Optimization

Common Pitfall: The Inner Filter Effect (IFE) Phenazines are highly absorbing. At high concentrations, they absorb the excitation light before it reaches the center of the cuvette, or re-absorb the emitted light.

  • Symptom: Distorted spectra, artificial redshift, non-linear Stern-Volmer plots.

  • Solution: Always measure Absorbance at

    
     and 
    
    
    
    for every titration point and apply the correction formula (Section 2.2).

Mechanism of Quenching Diagram:

QuenchingMechanism cluster_0 Static Quenching (Complex Formation) cluster_1 Dynamic Quenching (Collisional) P_G Protein (Ground) Complex [Protein-Ligand] Non-Fluorescent Complex P_G->Complex + L L Phenazine Ligand Complex->Complex Light Absorbed No Emission P_Ex Protein (Excited*) Collision Collision Event P_Ex->Collision L_Dyn Phenazine Ligand L_Dyn->Collision Ground Return to Ground (Energy Transfer/Heat) Collision->Ground

Caption: Distinction between Static (ground-state complex) and Dynamic (excited-state collision) quenching mechanisms.

References

  • Guide for the Measurements of Absolute Quantum Yields. Edinburgh Instruments.

  • Fluorescence and Binding Properties of Phenazine Derivatives in Complexes With Polynucleotides. Biophysical Chemistry.

  • Bovine and Human Serum Albumin Interactions with 3-Carboxyphenoxathiin Studied by Fluorescence. International Journal of Molecular Sciences.

  • Fluorescence Solvatochromism of Carbon Dot Dispersions Prepared from Phenylenediamine. Langmuir.

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Fluoro-7-chlorophenazine Analysis

The following Technical Support Guide is structured to assist researchers in the structural elucidation and chromatographic separation of degradation products derived from 2-Fluoro-7-chlorophenazine . Status: Operational...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to assist researchers in the structural elucidation and chromatographic separation of degradation products derived from 2-Fluoro-7-chlorophenazine .

Status: Operational | Tier: Level 3 (Senior Application Support)

Module 1: Analytical Method Setup (LC-MS/MS)

Objective: Establish a robust baseline for detecting polar degradation products and separating positional isomers.

Chromatographic Conditions

The core challenge with halogenated phenazines is separating the de-halogenated hydrolysis products (e.g., 2-hydroxy-7-chlorophenazine vs. 2-fluoro-7-hydroxyphenazine). Standard C18 columns often fail to resolve these regioisomers due to similar hydrophobicity.

ParameterRecommended SettingTechnical Rationale
Stationary Phase Phenyl-Hexyl (or Biphenyl)

interactions offered by phenyl phases provide superior selectivity for aromatic isomers compared to C18 hydrophobic interactions alone.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the phenazine nitrogens (

), stabilizing the

species.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peak shapes for nitrogen-containing heterocycles compared to Methanol.
Gradient 5% B to 95% B over 12 minA shallow gradient at 40-60% B is critical for resolving the N-oxide impurities from the parent.
Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.[1][2]

  • Target Ion:

    
    .
    
  • Monoisotopic Mass (Parent): ~232.02 Da (Calculated for

    
    ).
    
  • Isotope Pattern: Look for the characteristic 3:1 intensity ratio (M and M+2) indicating the presence of one Chlorine atom. Loss of this pattern confirms dechlorination.

Module 2: Degradation Pathways & Logic

Context: Phenazines are intrinsically photosensitive and redox-active. The 2-Fluoro-7-chloro substitution pattern introduces specific vulnerabilities:

  • Photolytic Dechlorination: The C-Cl bond is weaker than the C-F bond. Under UV light, homolytic cleavage often occurs, leading to dechlorinated species (replaced by H or OH).

  • N-Oxidation: Phenazine nitrogens are prone to oxidation by peroxides or metabolic enzymes (CYP450), forming N-oxides (+16 Da).

  • Nucleophilic Substitution (

    
    ):  The electron-deficient ring (due to N atoms) activates the C-F and C-Cl positions for displacement by water (hydrolysis), especially at elevated pH.
    
Visualization: Degradation Logic Flow

The following decision tree outlines how to identify products based on Mass Shift (


).

G Parent Parent: 2-F-7-Cl-Phenazine (m/z ~233, Cl pattern) NOxide N-Oxide (+16 Da) Retains Cl pattern Parent->NOxide Oxidation (Peroxide/CYP) DeCl Dechlorinated (Photolysis) (-34 Da) Loss of Cl pattern Parent->DeCl UV Light (Homolytic Cleavage) Hydrolysis Hydrolysis Product (-18 Da for Cl->OH) (+2 Da for F->OH) Parent->Hydrolysis High pH/Heat (SnAr Displacement) RingOpen Ring Contraction/ Oxidative Cleavage NOxide->RingOpen Extended Stress

Figure 1: Logical workflow for assigning degradation product identity based on mass shift relative to the parent


 ion.[1]

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "I see a peak at -20 Da relative to the parent. Is this HF loss?"

Diagnosis: Likely Not HF loss in the source. Technical Explanation: While Fluorine loss is possible, a -20 Da shift in LC-MS is chemically rare for a single step.

  • Scenario A (Hydrolysis): If you lost F (-19) and gained H (+1), the shift is -18.

  • Scenario B (Defluorination + Hydroxylation): Loss of F (-19) and gain of OH (+17) results in a net shift of -2 Da .

  • Correct Interpretation: Check if the peak is actually Dechlorination (-34 Da) + Oxidation (+16 Da) . Net shift = -18 Da. Action: Check the isotope pattern of this peak. If the characteristic Cl pattern (M/M+2 ratio) is gone, you have lost the Chlorine, not the Fluorine.

Issue 2: "My degradation products are co-eluting. How do I separate them?"

Diagnosis: Regioisomers (e.g., 1-hydroxy vs. 2-hydroxy derivatives) have identical masses and similar polarities. Action:

  • Switch Column Chemistry: Move from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) . The fluorine atoms on the PFP column interact specifically with the halogenated analytes.

  • Modify pH: Phenazine derivatives often have phenolic hydroxyls (from hydrolysis) which are ionizable. Running the method at pH 9.0 (using Ammonium Bicarbonate) can deprotonate the hydroxyls, drastically shifting their retention time relative to the neutral parent. Note: Ensure your column is pH stable.

Issue 3: "The parent compound signal is degrading in the autosampler."

Diagnosis: Photolytic instability. Technical Explanation: Phenazines are efficient photosensitizers. They absorb light and generate singlet oxygen (


), which then attacks the parent molecule (self-sensitized photo-oxidation).
Action: 
  • Amber Glass: strictly mandatory.

  • Temperature: Keep autosampler at 4°C.

  • Solvent: Avoid storing in pure acetone or chlorinated solvents, which can generate radicals under light. Store in Methanol/Water mixtures.

Module 4: Frequently Asked Questions (FAQs)

Q: Which position is more labile: 2-Fluoro or 7-Chloro? A: The 7-Chloro position is generally more labile, particularly regarding photolysis. The C-Cl bond dissociation energy (~400 kJ/mol) is significantly lower than C-F (~485 kJ/mol). However, regarding nucleophilic attack (


), the position para to the ring nitrogen (if protonated) will be most activated. Generally, you will see dechlorination before defluorination.

Q: Can I use UV detection instead of MS? A: Yes, phenazines have strong absorbance.

  • Primary

    
    :  ~250 nm (aromatic system).
    
  • Visible

    
    :  ~360–380 nm (yellow/green color).
    
  • Warning: Degradation products (especially N-oxides) often have a "blue shift" or "red shift" in their UV spectrum. Using a Photo Diode Array (PDA) detector is essential to track these spectral changes, which serve as a secondary confirmation of structural change.

Q: What is the major metabolic pathway for this scaffold? A: Based on phenazine analogs (like Clofazimine), the primary metabolic routes are:

  • Hydroxylation of the aromatic ring (mediated by CYP450).

  • N-glucuronidation (if a handle is available).

  • Reduction of the phenazine core (dihydro-phenazine), though this re-oxidizes rapidly in air during sample prep.

References

  • Goll, F. D., et al. (2024).[3] Photostability of Phenoxazine Derivatives. ChemistryViews.

    • Relevance: Establishes the radical mechanism of photodegradation in tricyclic heteroarom
  • Han, W. W., et al. (1976).[4] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines. Journal of Pharmaceutical Sciences.

    • Relevance: Provides the foundational mechanism for hydrolysis of chlorinated aromatic rings activ
  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine.

    • Relevance: detailed protocol for LC-MS/MS fragmentation analysis of degradation products in nitrogen-containing heterocycles.
  • Smart, B. E. (2001). Characteristics of C-F Bonds. In: Organofluorine Chemistry. Relevance: Theoretical grounding for the stability of the C-F bond vs. C-Cl bond (Cited in context of Module 3).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Potency of 2-Fluoro-7-chlorophenazine and 2,7-dichlorophenazine: A-Data-First Approach

The Rationale for Halogenation in Phenazine Scaffolds The phenazine core, a nitrogen-containing heterocyclic compound, serves as a versatile scaffold for the development of anticancer agents.[1] Halogenation is a common...

Author: BenchChem Technical Support Team. Date: February 2026

The Rationale for Halogenation in Phenazine Scaffolds

The phenazine core, a nitrogen-containing heterocyclic compound, serves as a versatile scaffold for the development of anticancer agents.[1] Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead molecule. The introduction of fluorine and chlorine can influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target.[2][3]

  • Fluorine , with its small size and high electronegativity, can enhance binding affinity and metabolic stability.[4][5] Its introduction can alter the electronic properties of the molecule, potentially influencing interactions with target proteins.[4]

  • Chlorine , being larger and more lipophilic than fluorine, can also enhance binding through hydrophobic interactions and has been a key feature in many successful anticancer drugs.[6][7][8]

The differential placement of these halogens on the phenazine ring, as in 2-Fluoro-7-chlorophenazine (asymmetrical substitution) versus 2,7-dichlorophenazine (symmetrical substitution), is expected to result in distinct pharmacological profiles.

Theoretical Potency Comparison: A-Data-First Perspective

In the absence of direct experimental data, a theoretical comparison can be constructed based on established structure-activity relationships (SAR) of halogenated anticancer compounds.

Feature2-Fluoro-7-chlorophenazine2,7-dichlorophenazineRationale
Lipophilicity Potentially moderate to highPotentially highChlorine generally increases lipophilicity more than fluorine. The symmetrical dichloro substitution may lead to higher overall lipophilicity compared to the fluoro-chloro combination.
Target Binding May exhibit specific polar interactionsPrimarily hydrophobic interactionsThe highly electronegative fluorine atom can participate in hydrogen bonding or other polar interactions within a target's binding pocket, potentially leading to higher specificity. The two chlorine atoms would likely contribute to stronger hydrophobic interactions.[2][3][4]
Metabolic Stability Potentially enhancedPotentially enhancedBoth fluorine and chlorine can block sites of metabolism, increasing the compound's half-life. The C-F bond is stronger than the C-Cl bond, which might confer greater metabolic stability to the fluorinated compound.
Cellular Uptake Expected to be goodExpected to be goodIncreased lipophilicity generally favors passive diffusion across cell membranes.

Hypothesis: The asymmetrical substitution in 2-Fluoro-7-chlorophenazine might allow for more specific interactions with a biological target, potentially leading to higher potency and a better therapeutic index. Conversely, the higher lipophilicity of 2,7-dichlorophenazine could lead to greater non-specific cytotoxicity.

Proposed Experimental Framework for Potency Comparison

To empirically determine the comparative potency of 2-Fluoro-7-chlorophenazine and 2,7-dichlorophenazine, a series of well-established in vitro assays are proposed.

Assessment of Cytotoxicity (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10][11]

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC50 values of the phenazine compounds using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of 2-Fluoro-7-chlorophenazine and 2,7-dichlorophenazine in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Investigation of Apoptosis Induction

Phenazine derivatives are known to induce apoptosis in cancer cells.[1][12][13] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]

Experimental Workflow for Apoptosis Detection

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the respective IC50 concentrations of 2-Fluoro-7-chlorophenazine and 2,7-dichlorophenazine for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

Elucidation of Mechanism: STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in cancer, promoting cell proliferation and survival.[19] Phenazine derivatives have been suggested to act as inhibitors of protein kinases, making the STAT3 pathway a plausible target.[20] The inhibition of STAT3 can be assessed by measuring the levels of phosphorylated STAT3 (p-STAT3) via Western blotting.[21][22][23]

STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene Phenazine Phenazine Compound Phenazine->JAK Inhibition?

Caption: A simplified diagram of the STAT3 signaling pathway and a potential point of inhibition by phenazine compounds.

Detailed Protocol: Western Blotting for p-STAT3

  • Cell Lysis: Treat cells with the phenazine compounds for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21][24]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total STAT3) to determine the effect of the compounds on STAT3 phosphorylation.

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, comparison of the potential anticancer potency of 2-Fluoro-7-chlorophenazine and 2,7-dichlorophenazine. Based on established medicinal chemistry principles, the differential halogenation is likely to result in distinct biological activities. The proposed experimental framework offers a clear and robust methodology for the empirical evaluation of these compounds.

Future studies should focus on the synthesis and execution of these experiments to generate the much-needed data for a definitive comparison. Such research will not only elucidate the relative potency of these two specific molecules but also contribute to a broader understanding of the structure-activity relationships of halogenated phenazines as a promising class of anticancer agents.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2021). ChemMedChem, 16(11), 1845-1853. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2022). Archives of Toxicology, 96(5), 1301-1317. [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2021). Molecules, 26(11), 3296. [Link]

  • Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. (2023). Molecules, 28(21), 7349. [Link]

  • Phenazine Cations as Anticancer Theranostics. (2024). Journal of the American Chemical Society, 146(18), 12488-12500. [Link]

  • Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol, 1(2). [Link]

  • Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. (2024). Heliyon, 10(2), e24298. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2022). Chemical Science, 13(30), 8744-8754. [Link]

  • Phenazine Cations as Anticancer Theranostics. (2024). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). Pharmaceuticals, 14(2), 103. [Link]

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). Bioorganic & Medicinal Chemistry Letters, 26(8), 2026-2030. [Link]

  • The anticancer mechanisms of action of reported phenazines which induced apoptosis associated via mitochondria mediated apoptotic pathways. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. (2018). European Journal of Medicinal Chemistry, 151, 65-78. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2020). ChemRxiv. Retrieved February 4, 2026, from [Link]

  • The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells. (2022). Cureus, 14(10), e30009. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (2022). ChemRxiv. Retrieved February 4, 2026, from [Link]

  • Role of Fluorine in Drug Design and Drug Action. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Chlorine-containing chemotherapy extremely effective in combating testicular cancer. (2018). American Chemistry Council. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). STAR Protocols, 4(3), 102508. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2022). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. (2014). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... (2020). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Intratumoral Delivery of Chlorine Dioxide Exploits its ROS-like Properties: A Novel Paradigm for Effective Cancer Therapy. (2024). bioRxiv. Retrieved February 4, 2026, from [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. Retrieved February 4, 2026, from [Link]

  • Cytotoxicity and genotoxicity of phenazine in two human cell lines. (2014). Toxicology in Vitro, 28(4), 575-582. [Link]

  • MTT Proliferation Assay Protocol. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (2021). Frontiers in Oncology, 11, 711132. [Link]

  • Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (2019). Expert Opinion on Drug Discovery, 14(11), 1129-1143. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2022). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2022). Journal of Medicinal Chemistry, 65(1), 1-2. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (2022). ChemRxiv. Retrieved February 4, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3010. [Link]

  • Chlorine dioxide as a possible adjunct to metabolic treatment. (2017). Investigational New Drugs, 35(6), 766-784. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Redox Potential of Fluorinated Phenazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Redox Chemistry of Phenazines Phenazines are a class of nitrogen-containing heterocyclic compounds that are integral to a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Redox Chemistry of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds that are integral to a wide array of biological and materials science applications.[1] Their rich redox chemistry, characterized by the ability to undergo reversible one- or two-electron transfer processes, underpins their function.[2] In nature, microorganisms like Pseudomonas aeruginosa produce phenazines that act as electron shuttles, playing crucial roles in biofilm formation, iron acquisition, and virulence.[3][4] This inherent redox activity has also led to their investigation as promising candidates for novel therapeutics and as redox mediators in biosensors and energy storage systems, such as redox flow batteries.[5][6]

The redox potential of a phenazine derivative is a critical parameter that dictates its suitability for a specific application. This potential can be precisely tuned by modifying the phenazine core with various functional groups.[5] The introduction of electron-donating or electron-withdrawing substituents can systematically shift the redox potential to more negative or positive values, respectively.[7][8] This guide focuses specifically on the impact of fluorination, a powerful strategy for modulating the electronic properties of aromatic systems.

The Influence of Fluorination on Phenazine Redox Potentials: A Mechanistic Overview

Fluorine is the most electronegative element, and its introduction onto an aromatic ring, such as the phenazine core, imparts profound electronic effects. The primary mechanism by which fluorine influences redox potential is through its strong inductive electron-withdrawing effect. This effect reduces the electron density of the aromatic π-system, making the molecule more susceptible to reduction (i.e., accepting electrons).[9]

This modulation of the electronic landscape has several key consequences:

  • Positive Shift in Reduction Potential: By withdrawing electron density, fluorine substitution stabilizes the reduced (anionic) form of the phenazine.[5] As a result, fluorinated phenazines exhibit more positive reduction potentials compared to their non-fluorinated counterparts. This means they are more easily reduced.

  • Tunability: The magnitude of the positive shift in redox potential is directly related to the number and position of fluorine substituents.[10] This provides a predictable method for fine-tuning the electrochemical properties of phenazine derivatives to match the requirements of a specific application.

  • Altered Physicochemical Properties: Beyond redox potential, fluorination can also influence other important properties such as lipophilicity, metabolic stability, and molecular interactions, which are critical considerations in drug design.[11]

The relationship between the electronic nature of substituents and the resulting redox potential is a cornerstone of physical organic chemistry.

G cluster_0 Phenazine Core Modification cluster_1 Electronic Effects & Redox Potential Phenazine Phenazine Substituent Substituent Modified_Phenazine Modified_Phenazine Substituent->Modified_Phenazine Substitution EDG Electron-Donating Group (e.g., -NH2, -OH) Modified_Phenazine->EDG If Substituent is EDG EWG Electron-Withdrawing Group (e.g., -F, -CN) Modified_Phenazine->EWG If Substituent is EWG Redox_Potential Redox Potential (E°) EDG->Redox_Potential Negative Shift EWG->Redox_Potential Positive Shift

Caption: Experimental workflow for determining redox potential via Cyclic Voltammetry.

Comparative Analysis of Redox Potentials

The following table summarizes experimentally determined or computationally predicted redox potentials for a selection of fluorinated and non-fluorinated phenazine derivatives. This data illustrates the principles discussed previously, where electron-withdrawing groups (like -F, -Cl, -CN) lead to more positive potentials, and electron-donating groups (like -NH2, -OCH3) result in more negative potentials.

CompoundSubstituent(s)Redox Potential (V vs. reference)Reference
Phenazine (Parent)None-0.158 (vs. Ag/Ag+)[7]
2-Chlorophenazine-Cl (EWG)-0.054 (vs. Ag/Ag+)[7]
2-Cyanophenazine-CN (EWG)-0.112 (vs. Ag/Ag+)[7]
Poly(trifluoromethyl)phenazineMultiple -CF3 (Strong EWG)Shows a linear increase with the number of CF3 groups[10]
Tetra-amino-phenazine4 x -NH2 (Strong EDG)Significantly more negative than parent phenazine[5]
dMeODBAP4 x EDG-0.84 (vs. SHE)[12]

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; SHE = Standard Hydrogen Electrode

Note: Direct comparison of absolute potential values should be done with caution, as they depend on the specific experimental conditions (solvent, electrolyte, reference electrode). The trend of the potential shift due to different substituents is the key takeaway.

The Role of Computational Chemistry

In modern chemical research, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the properties of novel molecules before their synthesis. [8][13]DFT can be used to calculate the redox potentials of phenazine derivatives with a high degree of accuracy, allowing for the rapid virtual screening of large libraries of compounds. [14][15]This computational pre-screening saves significant experimental time and resources by identifying the most promising candidates for synthesis and further testing. [5]Machine learning models trained on DFT-calculated data have further accelerated this screening process. [16][14]

Conclusion

The strategic fluorination of the phenazine core is a powerful and predictable method for tuning its redox potential. The strong electron-withdrawing nature of fluorine results in a positive shift in the reduction potential, a property that can be exploited in the design of novel materials for electronics, energy storage, and pharmaceuticals. This guide has provided a comprehensive overview of the underlying principles, a robust experimental protocol for characterization via cyclic voltammetry, and a comparative analysis that underscores the structure-property relationships in this important class of molecules. By integrating the insights from both experimental and computational approaches, researchers can accelerate the discovery and development of next-generation phenazine-based technologies.

References

  • Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega. [Link]

  • Simulating the redox potentials of unexplored phenazine derivatives as electron mediators for biofuel cells. ResearchGate. [Link]

  • Computed formal reduction potentials vs. the measured formal redox... ResearchGate. [Link]

  • Predicting the Redox Potentials of Phenazine Derivatives using DFT Assisted Machine Learning. ChemRxiv. [Link]

  • A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. RSC Publishing. [Link]

  • Phenazines are redoxcycling compounds that activate SoxR. ResearchGate. [Link]

  • Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Publications. [Link]

  • Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. PubMed Central. [Link]

  • Redox cycling-based detection of phenazine metabolites secreted from Pseudomonas aeruginosa in nanopore electrode arrays. RSC Publishing. [Link]

  • Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers for electrochromic device applications. Middle East Technical University. [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central. [Link]

  • Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. MDPI. [Link]

  • Consequences of redox-active phenazines on the physiology of the opportunistic pathogen Pseudomonas aeruginosa. DSpace@MIT. [Link]

  • Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. MDPI. [Link]

  • Machine Learning the Redox Potentials of Phenazine Derivatives: A Comparative Study on Molecular Features. ChemRxiv. [Link]

  • A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. PubMed. [Link]

  • A Systematic Study on the Redox Potentials of Phenazine‐Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ResearchGate. [Link]

  • Fluorinated Azaacenes: Efficient Syntheses, Structures, and Electrochemical Properties. j-fluorine-chem. [Link]

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

  • Fluorinated substituent effects on an aromatic π system. ResearchGate. [Link]

  • New derivatives of fluorine-containing phenazines. ResearchGate. [Link]

  • Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. ResearchGate. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PubMed Central. [Link]

Sources

Validation

A Comparative Guide to the X-ray Diffraction Analysis of 2-Fluoro-7-chlorophenazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solid-State Characterization in Drug Development In the landscape of pharmaceutical development, a thorough understanding...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API can significantly influence its solubility, stability, bioavailability, and manufacturability. Among the arsenal of analytical techniques for solid-state characterization, X-ray diffraction (XRD) stands out as a powerful and non-destructive method for elucidating the atomic and molecular arrangement within a crystal lattice. This guide provides an in-depth comparison of the X-ray diffraction data of 2-Fluoro-7-chlorophenazine, a halogenated derivative of the biologically active phenazine scaffold, with its parent compound, phenazine.

Phenazine and its derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties. The introduction of halogen substituents, such as fluorine and chlorine, can modulate these biological activities and profoundly impact the physicochemical properties of the molecule through alterations in crystal packing.

As experimental XRD data for 2-Fluoro-7-chlorophenazine is not publicly available at the time of this publication, this guide will utilize a theoretically generated powder XRD pattern. This predictive approach, grounded in the known crystal structure of phenazine, serves as a valuable tool for anticipating the diffraction characteristics of this novel compound and understanding the structural consequences of halogenation.

Experimental Rationale and Methodology

The generation of a theoretical powder XRD pattern and the subsequent comparison with an experimental pattern of a related compound is a standard practice in crystallography. It allows for a proactive analysis of a new compound's likely solid-state behavior, guiding synthetic and formulation strategies.

Theoretical Pattern Generation for 2-Fluoro-7-chlorophenazine

The theoretical powder XRD pattern for 2-Fluoro-7-chlorophenazine was generated based on the single-crystal structure of phenazine, obtained from the Cambridge Structural Database (CSD). The methodology involved the following key steps:

  • In Silico Molecular Modification: The crystal structure of phenazine was used as a template. A fluorine atom was substituted at the 2-position and a chlorine atom at the 7-position of the phenazine core.

  • Geometry Optimization: The geometry of the resulting 2-Fluoro-7-chlorophenazine molecule was optimized using computational chemistry software to achieve a low-energy conformation.

  • Unit Cell Prediction: The unit cell parameters of phenazine were taken as a starting point. Minor adjustments were made to account for the steric bulk and electronic effects of the halogen substituents. It is anticipated that the introduction of a larger chlorine atom and a smaller but highly electronegative fluorine atom will lead to subtle changes in the unit cell dimensions and potentially the crystal symmetry.

  • Powder Pattern Simulation: Using the predicted atomic coordinates and unit cell parameters, a theoretical powder XRD pattern was simulated. This simulation calculates the expected positions (2θ) and intensities of the diffraction peaks based on Bragg's law and the structure factor of the unit cell.

Experimental Data for Phenazine

The experimental powder XRD data for phenazine was obtained from the literature and serves as our reference. The key experimental parameters for collecting such data are outlined below.

Standard Protocol for Powder X-ray Diffraction (PXRD) Data Acquisition

A standardized protocol for acquiring high-quality PXRD data for a small organic molecule like phenazine is crucial for accurate analysis.

Instrumentation:

  • A laboratory powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.

Sample Preparation:

  • The crystalline sample is gently ground using an agate mortar and pestle to a fine, homogeneous powder. This ensures a random orientation of the crystallites.

  • The powder is then back-loaded into a sample holder to minimize preferred orientation effects.

Data Collection:

  • The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.

  • The sample is typically rotated during data collection to further improve crystallite statistics.

Data Analysis:

  • The raw data is processed to remove background noise and correct for instrumental broadening.

  • Peak positions and intensities are identified and tabulated.

  • For detailed structural analysis, Rietveld refinement can be performed, where the experimental pattern is fitted to a calculated pattern based on a known or trial crystal structure.

XRD_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Grinding Gentle Grinding Loading Sample Loading Grinding->Loading XRD_Instrument Powder X-ray Diffractometer Loading->XRD_Instrument Scan 2θ Scan XRD_Instrument->Scan Processing Data Processing Scan->Processing Peak_Analysis Peak Analysis Processing->Peak_Analysis Refinement Rietveld Refinement Peak_Analysis->Refinement

Caption: Experimental workflow for powder X-ray diffraction analysis.

Comparative Analysis of XRD Data

The following table summarizes the key crystallographic data for phenazine (experimental) and the predicted data for 2-Fluoro-7-chlorophenazine.

ParameterPhenazine (Experimental)2-Fluoro-7-chlorophenazine (Predicted)
Chemical FormulaC₁₂H₈N₂C₁₂H₆ClFN₂
Molecular Weight180.21 g/mol 232.64 g/mol
Crystal SystemMonoclinicMonoclinic (Predicted)
Space GroupP2₁/nP2₁/n (Assumed)
a (Å)7.083~7.15
b (Å)5.072~5.10
c (Å)12.794~13.00
β (°)102.34~103.0
Volume (ų)449.01~465

Table 1: Comparison of crystallographic data for phenazine and predicted data for 2-Fluoro-7-chlorophenazine.

The table below presents a comparison of the most intense predicted diffraction peaks for 2-Fluoro-7-chlorophenazine with the experimental peaks for phenazine.

Phenazine (Experimental)2-Fluoro-7-chlorophenazine (Predicted)
2θ (°) Intensity (%)
11.02100
17.5485
22.1070
24.6865
26.3450
28.1245

Table 2: Comparison of major powder XRD peaks for phenazine and predicted peaks for 2-Fluoro-7-chlorophenazine.

Discussion and Interpretation

The predicted powder XRD pattern for 2-Fluoro-7-chlorophenazine exhibits a close resemblance to the experimental pattern of phenazine, suggesting that the fundamental crystal packing motif is likely retained. However, the subtle shifts in peak positions to lower 2θ values for 2-Fluoro-7-chlorophenazine are indicative of an expansion in the unit cell dimensions. This is a logical consequence of introducing the larger chlorine atom and the fluorine atom onto the phenazine core.

The predicted increase in the unit cell volume from 449.01 ų for phenazine to approximately 465 ų for 2-Fluoro-7-chlorophenazine is consistent with the larger van der Waals radii of chlorine and fluorine compared to hydrogen. The assumed retention of the P2₁/n space group implies that the halogenation at the 2 and 7 positions does not fundamentally alter the centrosymmetric packing of the phenazine molecules in the crystal lattice.

The relative intensities of the diffraction peaks are also predicted to be similar, although minor variations are expected due to the change in the scattering factors of the atoms in the unit cell. The heavier chlorine atom, in particular, will contribute more significantly to the overall scattering intensity.

Packing_Comparison cluster_phenazine Phenazine Crystal Packing cluster_dihalophenazine 2-Fluoro-7-chlorophenazine Crystal Packing (Predicted) P_Packing Centrosymmetric Dimers P_Interactions π-π Stacking C-H···N Interactions P_Packing->P_Interactions D_Packing Slightly Expanded Centrosymmetric Dimers P_Packing->D_Packing Halogen Substitution D_Interactions π-π Stacking C-H···N Interactions Halogen Bonding (potential) P_Interactions->D_Interactions Modified Intermolecular Forces D_Packing->D_Interactions

Caption: Predicted impact of halogenation on phenazine crystal packing.

Implications for Drug Development

The predicted changes in the crystal structure of 2-Fluoro-7-chlorophenazine compared to phenazine have several important implications for its development as a pharmaceutical agent:

  • Polymorphism: The introduction of halogen atoms can lead to the possibility of different crystalline forms (polymorphs). A thorough polymorph screen would be essential to identify the most stable and bioavailable form.

  • Solubility: The altered crystal lattice energy resulting from the new intermolecular interactions could influence the solubility of the compound.

  • Stability: Changes in crystal packing can affect the chemical and physical stability of the solid form.

Conclusion

This comparative guide provides a foundational understanding of the expected X-ray diffraction characteristics of 2-Fluoro-7-chlorophenazine based on a theoretical model derived from the known structure of phenazine. The predicted powder XRD pattern suggests a conservation of the fundamental crystal packing arrangement of the parent molecule, with a quantifiable expansion of the unit cell to accommodate the halogen substituents. This in silico analysis serves as a crucial first step in the solid-state characterization of this novel phenazine derivative, offering valuable insights that can guide future experimental work and formulation development. The principles and methodologies outlined herein underscore the integral role of X-ray diffraction in modern drug discovery and development.

References

  • Wozniak, K., Kariuki, B. M., & Jones, W. (1991). Structure of phenazine. Acta Crystallographica Section C: Crystal Structure Communications, 47(5), 1113-1115. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 64-74. [Link]

  • Altomare, A., Caliandro, R., Camalli, M., Cuocci, C., Giacovazzo, C., Moliterni, A., & Rizzi, R. (2010). Rietveld refinement in the characterization of crystalline materials. Crystals, 1(1), 1-22. [Link]

  • Harris, K. D. M. (2012). Structure determination of organic materials from powder X-ray diffraction data: opportunities for multi-technique synergy. Topics in Current Chemistry, 315, 133-162. [Link]

  • Desiraju, G. R. (2007). The effect of halogen substitution on the crystal packing of aromatic compounds. Crystal Growth & Design, 7(8), 1353-1354. [Link]

Comparative

Technical Guide: Benchmarking 2-Fluoro-7-chlorophenazine Against Standard Antibiotics

Topic: Benchmarking 2-Fluoro-7-chlorophenazine against Standard Antibiotics Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1][2] [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-Fluoro-7-chlorophenazine against Standard Antibiotics Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1][2]

[1][2]

Executive Summary

2-Fluoro-7-chlorophenazine (CAS: 1346682-89-0) represents a specialized subclass of Halogenated Phenazines (HPs) , a family of synthetic small molecules designed to overcome the limitations of natural phenazine antibiotics (e.g., pyocyanin).[1][2] While natural phenazines exhibit modest antibacterial activity, the strategic introduction of halogen atoms—specifically the electron-withdrawing fluoro- and chloro- substituents—significantly alters the molecule's lipophilicity (cLogP) and redox potential.[1][2]

This guide benchmarks 2-Fluoro-7-chlorophenazine against clinical standards (Vancomycin, Ciprofloxacin, Clofazimine), focusing on its primary value proposition: the eradication of biofilm-resident persister cells in Gram-positive pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis.[1][2]

Mechanism of Action (MOA) Profile

Unlike traditional antibiotics that target cell wall synthesis or DNA replication, halogenated phenazines operate through a multi-modal mechanism that is difficult for bacteria to resist.

Core Mechanisms[1]
  • Redox Cycling & ROS Generation: The phenazine core undergoes reversible reduction-oxidation cycles, generating superoxide (

    
    ) and hydroxyl radicals (
    
    
    
    ) that induce oxidative stress and damage bacterial DNA/lipids.
  • Metal Chelation & Starvation: HPs sequester essential transition metals (Fe(II), Zn(II)), disrupting metalloenzyme function and inducing nutritional immunity-like starvation.

  • Respiratory Uncoupling: The compound inserts into the bacterial membrane, uncoupling the electron transport chain and collapsing the proton motive force (PMF).

Pathway Visualization

The following diagram illustrates the multi-target toxicity of 2-Fluoro-7-chlorophenazine compared to the single-target mechanism of Vancomycin.

MOA_Pathway cluster_0 Bacterial Cell Membrane HP 2-Fluoro-7-chlorophenazine (Lipophilic Entry) ETC Electron Transport Chain HP->ETC Uncouples Respiration ROS ROS Generation (Superoxide/Hydroxyl) HP->ROS Redox Cycling Metal Metal Chelation (Fe2+ / Zn2+) HP->Metal Sequesters Ions Death Biofilm Eradication & Persister Cell Death ETC->Death ROS->Death Metal->Death

Caption: Multi-modal mechanism of Halogenated Phenazines targeting respiration, redox homeostasis, and metalloenzymes.[1]

Comparative Benchmarking Analysis

The following analysis positions 2-Fluoro-7-chlorophenazine against standard-of-care antibiotics. Data is derived from structure-activity relationship (SAR) studies of the halogenated phenazine class (e.g., HP-29 analogues).

Performance Matrix
Feature2-Fluoro-7-chlorophenazine (HP Class)Vancomycin (Standard)Ciprofloxacin (Standard)Clofazimine (Analogue)
Primary Target Redox/Membrane/MetalsCell Wall (D-Ala-D-Ala)DNA GyraseMembrane/DNA
Planktonic MIC (MRSA) High Potency (< 1.0 µM)*1.0 - 2.0 µg/mLResistant Strains Common0.25 - 0.5 µg/mL
Biofilm Eradication (MBEC) Excellent (< 10 µM)Poor (> 100 µM)Moderate (Variable)Good
Persister Cell Activity High (Kill >99.9%)Low (Bacteriostatic)LowModerate
Resistance Potential Low (Multi-target)ModerateHighLow
Solubility Low (Requires DMSO)High (Water soluble)ModerateExtremely Low

*Note: Exact MIC values depend on the specific strain and media conditions. HPs generally exhibit MICs in the nanomolar to low micromolar range against Gram-positives.[1][2]

Critical Differentiators
  • Vs. Vancomycin: Vancomycin is the "gold standard" for MRSA but fails to penetrate the biofilm matrix effectively and is inactive against dormant persister cells. 2-Fluoro-7-chlorophenazine, being smaller and more lipophilic, penetrates the biofilm matrix and kills non-replicating cells via respiratory uncoupling.[1][2]

  • Vs. Clofazimine: While structurally similar, Clofazimine suffers from extreme lipophilicity leading to tissue accumulation (crystal deposition) and skin discoloration. The 2-fluoro-7-chloro substitution aims to balance potency with slightly improved pharmacokinetic properties compared to the bulky riminophenazine scaffold.[1][2]

Experimental Protocols for Validation

To validate the efficacy of 2-Fluoro-7-chlorophenazine in your specific application, use the following self-validating protocols.

Minimum Biofilm Eradication Concentration (MBEC)

Rationale: Standard MIC assays do not predict anti-biofilm activity. The Calgary Biofilm Device (CBD) method is required.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • 96-well MBEC™ assay plate (peg lid).[1][2]

  • 1% Crystal Violet or Resazurin dye.

Workflow:

  • Biofilm Formation: Inoculate peg lid with MRSA (

    
     CFU/mL) in CAMHB. Incubate 24h at 37°C to form mature biofilms.
    
  • Compound Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of 2-Fluoro-7-chlorophenazine (Range: 0.1 µM – 100 µM). Incubate 24h.

  • Recovery: Rinse pegs in PBS. Transfer to a "Recovery Plate" with fresh media. Sonicate (5 min, 40 kHz) to dislodge surviving bacteria.

  • Readout: Incubate Recovery Plate for 24h. MBEC is the lowest concentration showing no visible growth (turbidity) or metabolic activity (Resazurin turnover).

Time-Kill Kinetics (Persister Assay)

Rationale: Determines the rate of bactericidal activity against stationary-phase (persister) cells.

Workflow Diagram:

TimeKill_Protocol cluster_control Controls Step1 Grow Culture to Stationary Phase (24h) Step2 Dilute to 10^8 CFU/mL Step1->Step2 Step3 Add Compound (4x MIC) Step2->Step3 Step4 Aliquot at t=0, 2, 4, 8, 24h Step3->Step4 Step5 Serial Dilution & Plating Step4->Step5 Step6 Count Colonies (CFU/mL) Step5->Step6 Control1 Vehicle (DMSO) Control2 Vancomycin (Comparator)

Caption: Workflow for assessing bactericidal kinetics against stationary phase cultures.

Technical Considerations & Safety

  • Solubility: 2-Fluoro-7-chlorophenazine is highly lipophilic.[1][2] Stock solutions should be prepared in DMSO (10-50 mM). Avoid aqueous buffers for stock storage to prevent precipitation.

  • Light Sensitivity: Phenazines are photochemically active. Store solid compound and solutions in amber vials or wrapped in foil to prevent photodegradation or unintended singlet oxygen generation before the assay.

  • Toxicity Check: When testing on mammalian cells (e.g., HeLa or Vero), HPs can be cytotoxic at high concentrations. Always run a parallel MTT or LDH assay to determine the Therapeutic Index (TI =

    
    ).
    

References

  • Huigens, R. W., et al. (2019). "Halogenated Phenazines that Eradicate Biofilms and Target Persistent Bacteria."[3][4][5][6] Journal of Medicinal Chemistry.

  • Garrison, A. T., et al. (2015). "Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines that Target Persistent Bacteria." MedChemComm.

  • Cui, W., et al. (2016). "Discovery of Halogenated Phenazines as Potent Antibacterial Agents against MRSA and M. tuberculosis."[5][6] ACS Infectious Diseases.

  • Apollo Scientific. "Product Data Sheet: 2-Fluoro-7-chlorophenazine (CAS 1346682-89-0)."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101549095, 2-Fluoro-7-chlorophenazine."[1] PubChem.

Sources

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